molecular formula C15H18N2O6 B2552631 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide CAS No. 954605-11-9

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

Cat. No.: B2552631
CAS No.: 954605-11-9
M. Wt: 322.317
InChI Key: KOAVXEJLZOPUML-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form piperonal.

    Synthesis of the oxazolidinone ring: The oxazolidinone ring can be synthesized via a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Coupling of the benzo[d][1,3]dioxole and oxazolidinone: This step often involves a palladium-catalyzed C-N cross-coupling reaction.

    Introduction of the ethoxyacetamide group: This can be done through an esterification reaction followed by amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The ethoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Amino alcohols from the reduction of the oxazolidinone ring.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use as a drug candidate for its anticancer and antimicrobial properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxazolidinone ring can form hydrogen bonds with biological macromolecules. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is unique due to its combination of structural features, which may impart specific biological activities not seen in similar compounds

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-2-20-8-14(18)16-6-11-7-17(15(19)23-11)10-3-4-12-13(5-10)22-9-21-12/h3-5,11H,2,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAVXEJLZOPUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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